N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This specific compound is characterized by its unique substitution pattern, which includes methyl and isobutyl groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds. The reaction conditions often include the use of catalysts such as iodine or other electrophilic agents to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various substituted pyrazolines .
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-phenyl-1H-pyrazole: Similar in structure but lacks the isobutyl group.
3,5-Dimethyl-1H-pyrazole: Lacks the additional substituents on the nitrogen atoms.
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole: Contains a carbonyl group instead of the amine group.
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and isobutyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-10(2)8-19-9-14(11(3)17-19)15-6-13-7-16-18(5)12(13)4/h7,9-10,15H,6,8H2,1-5H3 |
InChI Key |
IYESHLASNQZHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CN(N=C2C)CC(C)C |
Origin of Product |
United States |
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